

Spectroscopic Profile of tert-Butyl (5-iodopyridin-2-yl)carbamate: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl (5-iodopyridin-2-yl)carbamate*

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This technical guide provides a summary of the expected spectroscopic data for the compound **tert-Butyl (5-iodopyridin-2-yl)carbamate**. While exhaustive experimental spectra for this specific molecule are not readily available in the surveyed literature, this document compiles predicted data and information from analogous compounds to offer a valuable reference for its characterization. The guide includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

- IUPAC Name: *tert-butyl N-(5-iodopyridin-2-yl)carbamate*
- Molecular Formula: $C_{10}H_{13}IN_2O_2$ [\[1\]](#)
- Molecular Weight: 320.13 g/mol [\[1\]](#)
- CAS Number: 375853-79-5

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for **tert-Butyl (5-iodopyridin-2-yl)carbamate**. This data is derived from computational predictions and analysis

of structurally similar compounds.

Table 1: Predicted ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.2	d	1H	H-6 (pyridinyl)
~7.8	dd	1H	H-4 (pyridinyl)
~7.5	d	1H	H-3 (pyridinyl)
~7.0	br s	1H	N-H (carbamate)
1.54	s	9H	tert-butyl

Table 2: Predicted ^{13}C NMR Spectral Data (CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~155	C=O (carbamate)
~152	C-2 (pyridinyl)
~148	C-6 (pyridinyl)
~145	C-4 (pyridinyl)
~115	C-3 (pyridinyl)
~85	C-5 (pyridinyl)
~81	$\text{C}(\text{CH}_3)_3$
~28	$\text{C}(\text{CH}_3)_3$

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium	N-H stretch (carbamate)
~2970	Medium	C-H stretch (aliphatic)
~1730	Strong	C=O stretch (carbamate)
~1580, 1470	Medium-Strong	C=C/C=N stretch (pyridine ring)
~1250, 1150	Strong	C-O stretch (carbamate)
~830	Strong	C-H bend (out-of-plane)
~530	Medium	C-I stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
320	Moderate	[M] ⁺ (Molecular Ion)
264	High	[M - C ₄ H ₈] ⁺
221	Moderate	[M - C ₄ H ₉ O ₂] ⁺
194	High	[M - Boc] ⁺
57	Very High	[C ₄ H ₉] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of **tert-Butyl (5-iodopyridin-2-yl)carbamate** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:**
 - Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
- **^{13}C NMR Acquisition:**
 - Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
 - Employ proton decoupling to simplify the spectrum.
 - Use a pulse angle of 45 degrees.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Instrument Preparation: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
- Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

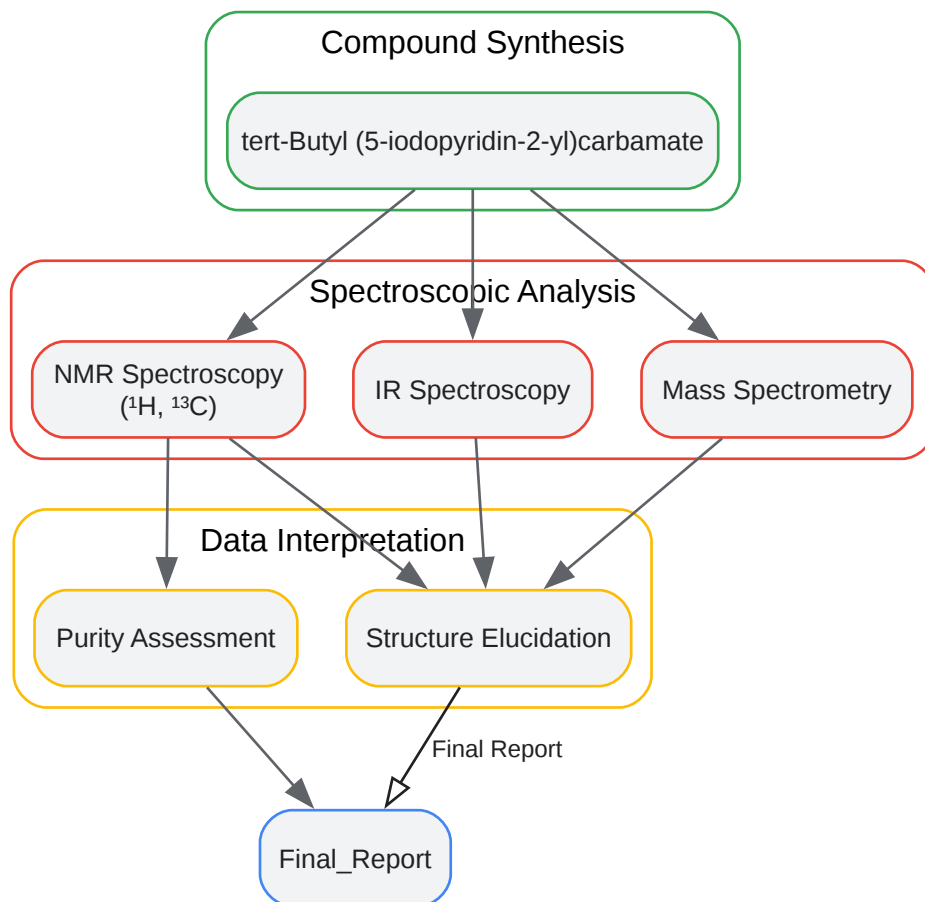
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record their abundance.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragmentation pathways.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **tert-Butyl (5-iodopyridin-2-yl)carbamate**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. tert-Butyl (5-iodopyridin-2-yl)carbamate | C₁₀H₁₃IN₂O₂ | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]

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